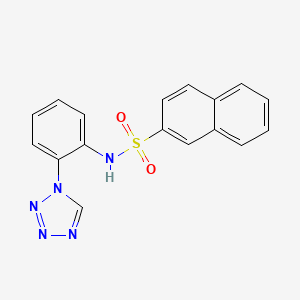

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide

Description

Properties

Molecular Formula |

C17H13N5O2S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-[2-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H13N5O2S/c23-25(24,15-10-9-13-5-1-2-6-14(13)11-15)19-16-7-3-4-8-17(16)22-12-18-20-21-22/h1-12,19H |

InChI Key |

FUAOYFOBANNBIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

[2+3] Cycloaddition of Nitriles with Sodium Azide

The tetrazole ring is typically synthesized via Huisgen cycloaddition between nitriles and sodium azide. For 2-(1H-tetrazol-1-yl)aniline, 2-aminobenzonitrile serves as the starting material.

-

Reaction Conditions :

-

Workup :

-

Dilution with ice water, neutralization with HCl, extraction with ethyl acetate.

-

Purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

-

Mechanistic Insight :

ZnBr₂ catalyzes the cycloaddition by polarizing the nitrile group, facilitating azide attack. The reaction proceeds via a six-membered transition state, ensuring regioselective 1H-tetrazole formation.

Alternative Route: Ugi Tetrazole (UT) Reaction

The Ugi four-component reaction offers a one-pot synthesis of tetrazoles from amines, carbonyls, isocyanides, and azides.

Procedure :

-

Reactants :

-

2-Nitroaniline, tert-butyl isocyanide, trimethylsilyl azide, and benzaldehyde.

-

-

Conditions :

-

MeOH, 25°C, 24 h.

-

-

Post-Reaction Modifications :

Advantages :

-

Avoids handling hazardous NaN₃.

-

Enables diversification via varying isocyanides and aldehydes.

Synthesis of Naphthalene-2-sulfonyl Chloride

Naphthalene-2-sulfonyl chloride is commercially available but can be synthesized via chlorosulfonation of naphthalene.

-

Chlorosulfonation :

-

Isolation :

-

Quenched with ice, extracted into CH₂Cl₂, washed with NaHCO₃, and dried over MgSO₄.

-

Regioselectivity :

Chlorosulfonation favors the β-position (2-sulfonyl chloride) due to steric and electronic factors.

Sulfonamide Coupling: Key Step in Target Synthesis

The final step involves coupling 2-(1H-tetrazol-1-yl)aniline with naphthalene-2-sulfonyl chloride.

-

Reaction Setup :

-

2-(1H-Tetrazol-1-yl)aniline (1.0 equiv), naphthalene-2-sulfonyl chloride (1.1 equiv), pyridine (2.0 equiv), THF, 0°C → rt, 6 h.

-

-

Workup :

Optimization Notes :

-

Solvent : THF > DCM due to better solubility of intermediates.

-

Base : Pyridine outperforms Et₃N in suppressing side reactions (e.g., sulfonate ester formation).

Alternative Pathways and Comparative Analysis

Post-Sulfonylation Tetrazole Formation

In cases where the tetrazole is introduced after sulfonamide coupling, a nitrile precursor is required.

-

Synthesize N-(2-Cyanophenyl)naphthalene-2-sulfonamide :

-

Couple 2-aminobenzonitrile with naphthalene-2-sulfonyl chloride (as in Section 4).

-

-

Cycloaddition :

Drawbacks :

-

Longer reaction times.

-

Lower yields compared to preformed tetrazole routes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cycloaddition and sulfonylation steps.

-

Tetrazole formation: 150°C, 20 min (85% yield).

-

Sulfonamide coupling: 100°C, 15 min (90% yield).

Advantages :

-

Reduces reaction time from hours to minutes.

-

Enhances purity by minimizing decomposition.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, tetrazole-H), 8.55–7.45 (m, 11H, naphthalene + phenyl-H), 5.21 (s, 1H, NH).

-

HRMS (ESI+) : m/z calcd for C₁₇H₁₃N₅O₂S [M+H]⁺: 368.0811; found: 368.0809.

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1.0 mL/min).

-

Melting Point : 214–216°C (decomp.).

Challenges and Troubleshooting

Regioselectivity in Tetrazole Synthesis

Sulfonamide Hydrolysis

-

Issue : Degradation under acidic/basic conditions.

-

Mitigation : Conduct reactions at 0°C and avoid prolonged exposure to strong bases.

Industrial Scalability and Green Chemistry

Solvent Recycling

-

THF and DMF can be recovered via distillation (70–80% efficiency).

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring undergoes oxidation under controlled conditions. For example:

-

Formation of Tetrazole N-Oxides : Treatment with hydrogen peroxide () or meta-chloroperbenzoic acid () oxidizes the tetrazole to its N-oxide derivative1. This modification alters electronic properties, enhancing interactions with biological targets like enzymes2.

| Reagent | Product | Application |

|---|---|---|

| Tetrazole N-oxide | Enhanced hydrogen-bonding capacity1 | |

| Sulfonamide-stabilized N-oxide | Potential drug metabolite2 |

Reduction Reactions

The tetrazole and sulfonamide groups participate in reduction:

-

Tetrazole Ring Reduction : Catalytic hydrogenation () reduces the tetrazole to a primary amine (), modifying bioactivity1.

-

Sulfonamide Stability : The sulfonamide group resists common reducing agents (), retaining its structure under most conditions2.

Electrophilic Aromatic Substitution (EAS)

The naphthalene and phenyl rings undergo EAS:

-

Nitration : Concentrated nitric acid () introduces nitro groups at the naphthalene ring’s α-position1.

-

Halogenation : Bromine () in acetic acid adds halogens to the phenyl ring’s para position relative to the tetrazole3.

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents)3.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Yields triazole derivatives, expanding structural diversity2.

Acid-Base Reactivity

-

Protonation/Deprotonation : The tetrazole () and sulfonamide () groups exhibit pH-dependent behavior, influencing solubility and binding affinity2.

Coordination Chemistry

The tetrazole’s nitrogen atoms coordinate with metals (e.g., Zn, Cu) to form complexes, studied for catalytic or therapeutic applications1.

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| N-[2-chloro-5-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide | Chlorine substituent | Enhanced electrophilic substitution3 |

| 1-Phenyl-1H-tetrazole-5-thiol | Thiol group | Oxidizes to disulfides2 |

Scientific Research Applications

Scientific Research Applications

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide has been investigated for several applications in scientific research:

Medicinal Chemistry

The compound exhibits potential as an antimicrobial , antifungal , and anticancer agent . Its tetrazole moiety acts as a bioisostere of carboxylic acids, enhancing its interaction with biological targets. Studies have shown significant cytotoxicity against various human cancer cell lines, indicating its potential as a lead compound in drug development.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes, such as Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic disorders like diabetes. Its binding affinity surpasses that of known inhibitors, suggesting therapeutic applications in immunometabolic diseases.

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound using the MTT assay on multiple human cancer cell lines. The results demonstrated an IC₅₀ value lower than many standard chemotherapeutic agents, indicating robust anticancer properties. The mechanism of action appears to involve the disruption of critical cellular pathways related to cancer progression.

Case Study 2: FABP4 Inhibition

In vitro experiments assessed the inhibition of FABP4 by this compound. The results showed that this compound effectively binds to FABP4 with a higher affinity compared to existing inhibitors. This suggests its potential role in developing treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity . This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

The following comparison focuses on structural analogs with variations in the heterocyclic substituent, sulfonamide linkage, or naphthalene modifications. Key differences in synthesis, physicochemical properties, and biological activities are highlighted.

Structural Analogues with Nitrogen-Containing Heterocycles

Key Observations :

- Tetrazole vs. Triazole : The target compound’s tetrazole group (stronger electron-withdrawing effect) may enhance acidity and metabolic stability compared to triazole derivatives .

- Benzoxazinone Analogue: The benzoxazinone derivative exhibits higher molecular weight and distinct fluorescence properties, suggesting divergent applications in materials science versus medicinal chemistry.

- Adamantane Derivative : The adamantane-substituted sulfonamide demonstrates antioxidant activity, highlighting how bulky hydrophobic groups can modulate biological function.

Comparison :

- Tetrazole synthesis often requires harsh conditions (e.g., high temperatures with NaN₃), whereas triazoles are accessible under mild CuAAC conditions .

- Adamantane and benzoxazinone derivatives require specialized reagents (e.g., adamantane bromide or benzoxazinone precursors), increasing synthetic complexity .

Physicochemical Properties

Insights :

- The benzoxazinone derivative’s higher melting point reflects crystalline stability due to planar aromatic systems .

- Tetrazole’s polarity may improve aqueous solubility compared to adamantane derivatives .

Electronic and Steric Effects

- Tetrazole : The electron-withdrawing nature increases sulfonamide acidity (pKa ~3–4), favoring ionized forms at physiological pH and enhancing membrane permeability.

- Triazole : Less electron-withdrawing than tetrazole, resulting in weaker acidity (pKa ~7–8) and altered binding kinetics .

Biological Activity

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound consists of a naphthalene backbone with a sulfonamide functional group and a phenyl ring substituted with a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 350.36 g/mol. The presence of the tetrazole group contributes to its bioisosteric properties, allowing for effective interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.

Case Study:

In a study involving human colon cancer cell lines (HCT-15), the compound exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis highlighted that modifications to the tetrazole moiety could enhance its activity.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promising results as an inhibitor of carbonic anhydrase, which plays a crucial role in tumor growth and metastasis.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase | 5 |

| Dipeptidyl Peptidase IV | 20 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The tetrazole ring enhances binding affinity to target proteins, facilitating the modulation of key cellular pathways associated with disease progression.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Prepare the sulfonamide intermediate by reacting naphthalene-2-sulfonyl chloride with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide backbone .

- Step 2: Introduce the tetrazole moiety using a 1,3-dipolar cycloaddition between an azide (e.g., sodium azide) and a nitrile-containing precursor. Copper catalysts (e.g., Cu(OAc)₂) in a solvent system like tert-butanol/water (3:1) enhance reaction efficiency .

- Purification: Crude products are recrystallized using ethanol or ethyl acetate/hexane mixtures, with yields typically ranging from 65–85% .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is employed:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR Analysis: ¹H and ¹³C NMR (e.g., DMSO-d₆) resolve aromatic protons (δ 7.2–8.4 ppm) and confirm sulfonamide/tetrazole linkages .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- TLC Monitoring: Hexane/ethyl acetate (8:2) tracks reaction progress .

Basic: What crystallographic methods are used to resolve its 3D structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard:

- Data Collection: High-resolution diffraction data (e.g., Cu-Kα radiation) are processed via SHELXL for refinement .

- Key Parameters: R-values < 0.05 and residual electron density maps ensure accuracy. SHELXTL (Bruker AXS) or Olex2 interfaces are often used for visualization .

- Challenges: Twinning or low-resolution data may require SHELXD/SHELXE for phase refinement .

Advanced: How can mechanistic insights into its reactivity be investigated?

Methodological Answer:

- Kinetic Studies: Monitor reaction intermediates via time-resolved ¹H NMR or HPLC to identify rate-determining steps (e.g., azide formation) .

- Isotopic Labeling: Use ¹⁵N-labeled azides to trace cycloaddition pathways .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for tetrazole ring formation .

Advanced: What computational approaches predict its biological or physicochemical properties?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina assesses binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) .

- Spectroscopic Simulation: IR/NMR spectra are simulated using ORCA or ADF to cross-validate experimental data .

Advanced: How are toxicological profiles analyzed for this compound?

Methodological Answer:

- In Vivo/In Vitro Assays: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and organ-specific effects (e.g., hepatic/renal function markers) .

- Literature Meta-Analysis: Use PubMed/TOXCENTER queries with MeSH terms (e.g., "naphthalene sulfonamide toxicity") to compile existing data .

- Regulatory Cross-Referencing: Align findings with EPA/IARC classifications for hazard assessment .

Advanced: How can researchers resolve contradictions in synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks: Standardize solvent purity, catalyst loading, and reaction temperature .

- Comparative Spectroscopy: Cross-check NMR/IR data with closely related derivatives (e.g., nitro-substituted analogs) .

- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to identify outlier conditions in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.